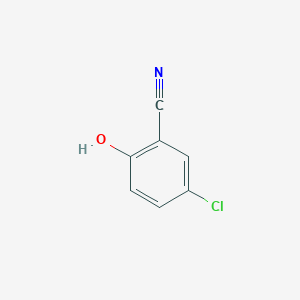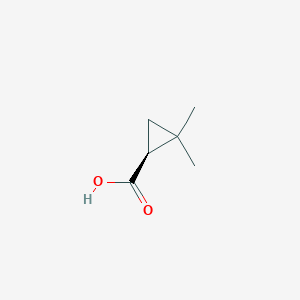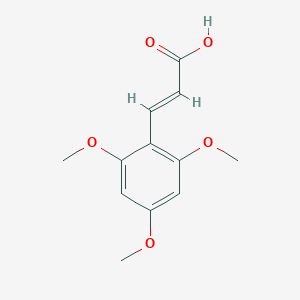
2,4,6-Trimethoxycinnamic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2,4,6-trimethoxycinnamic acid and its derivatives has been explored in various studies. One approach involves the starting from commercially available 3,4,5-trimethoxycinnamic acid, demonstrating the flexibility of synthetic routes to access various trimethoxycinnamic acids derivatives (Wu et al., 2009).
Molecular Structure Analysis
The molecular structure of 2,4,6-trimethoxycinnamic acid is characterized by the presence of three methoxy groups attached to a phenyl ring, which is further connected to a double bond leading to a carboxylic acid group. This structure has been implicated in various biological activities, with studies showing how modifications in the structure can lead to significant changes in biological functions (Zhao et al., 2019).
Chemical Reactions and Properties
Chemical reactions involving 2,4,6-trimethoxycinnamic acid include oxidation, reduction, and conjugation processes. For example, the bacterial degradation of trimethoxycinnamic acids involves oxidation and demethylation, leading to the production of methanol and other metabolites (Donnelly & Dagley, 1981).
Wissenschaftliche Forschungsanwendungen
1. Cholinesterase Inhibitory Activity
- Application Summary: TMCA and its derivatives have been tested for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) in vitro . These enzymes are involved in the breakdown of acetylcholine, a key neurotransmitter in the brain, and their inhibition is a common strategy in the treatment of neurodegenerative disorders like Alzheimer’s disease.
- Methods and Procedures: A series of twelve nature-inspired 3,4,5-trimethoxycinnamates, including the starting 3,4,5-trimethoxycinnamic acid, were prepared and characterized . Their ability to inhibit AChE and BChE was tested in vitro, and the selectivity index (SI) was also determined .
- Results: The compound 2-Chlorophenyl (2 E )-3- (3,4,5-trimethoxyphenyl)prop-2-enoate showed the highest AChE-inhibiting (IC 50 = 46.18 µM) as well as BChE-inhibiting (IC 50 = 32.46 µM) activity with an SI of 1.42 .
2. Anti-Stress Effects
- Application Summary: Derivatives of TMCA (dTMCA) have been investigated for their anxiolytic effects using immobilization and electric shock-induced stress in rats . These derivatives ameliorated anxiety in mice and rats revealed by extended period of time spent in the open arms of elevated plus maze .
- Methods and Procedures: The anxiolytic effects of dTMCA were tested using immobilization and electric shock-induced stress in rats . The stress-mediated repression of tyrosine hydroxylase (TH) protein expression in the amygdala regions of rat brain and dopamine levels in the PC12 cells was observed .
- Results: Two selected derivatives (TMCA#5 and TMCA#9) restored the stress-induced repression of TH protein expression in the amygdala regions of rat brain and dopamine levels in the PC12 cells .
3. Antitumor Activity
- Application Summary: TMCA ester and amide analogues have shown potential as therapeutic agents with a broad range of medicinal properties, including antitumor activity . These compounds have been researched for their potential in treating various types of cancer.
- Methods and Procedures: Research on chemical syntheses and modifications has been carried out to create drug-like candidates . Structure-activity relationship (SAR) studies have drawn significant attention among medicinal chemists .
4. Antiviral Activity
- Application Summary: TMCA ester and amide analogues have also been studied for their antiviral properties . These compounds could potentially be used in the treatment of various viral infections.
- Methods and Procedures: Similar to the antitumor activity research, chemical syntheses and modifications of TMCA have been carried out to create drug-like candidates with antiviral properties .
5. CNS (Central Nervous System) Agents
- Application Summary: TMCA ester and amide analogues have been researched for their potential as CNS agents . These compounds could potentially be used in the treatment of various neurological disorders.
- Methods and Procedures: Chemical syntheses and modifications of TMCA have been carried out to create drug-like candidates with CNS agent properties .
6. Anti-Inflammatory Agents
- Application Summary: TMCA ester and amide analogues have also been studied for their anti-inflammatory properties . These compounds could potentially be used in the treatment of various inflammatory conditions.
- Methods and Procedures: Similar to the CNS agent research, chemical syntheses and modifications of TMCA have been carried out to create drug-like candidates with anti-inflammatory properties .
Safety And Hazards
Eigenschaften
IUPAC Name |
(E)-3-(2,4,6-trimethoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-15-8-6-10(16-2)9(4-5-12(13)14)11(7-8)17-3/h4-7H,1-3H3,(H,13,14)/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPKRIPFNFIXOK-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C=CC(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C(=C1)OC)/C=C/C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Trimethoxycinnamic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Spiro[3.4]octan-5-one](/img/structure/B85115.png)

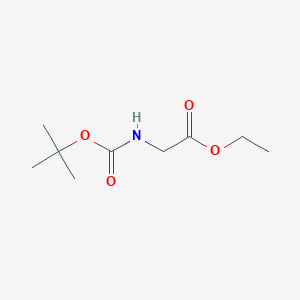
![1-Bromo-5,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione](/img/structure/B85119.png)

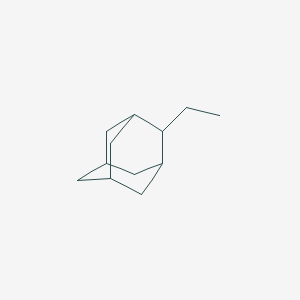
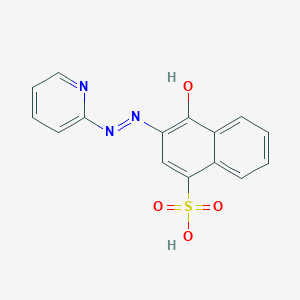
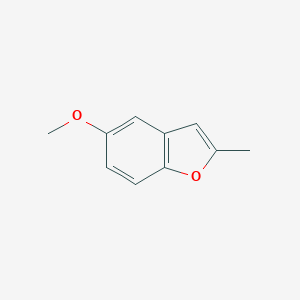
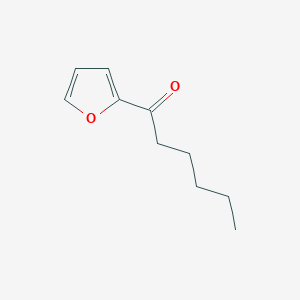
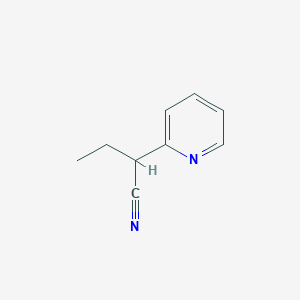
![Bis[2-(4-chlorophenyl)ethyl]amine](/img/structure/B85133.png)
